N-(1-吗啉代-1-(噻吩-2-基)丙烷-2-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

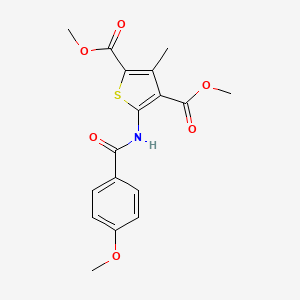

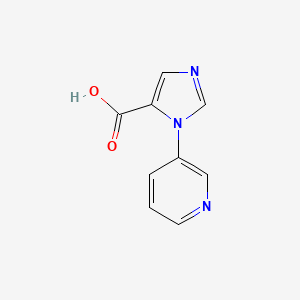

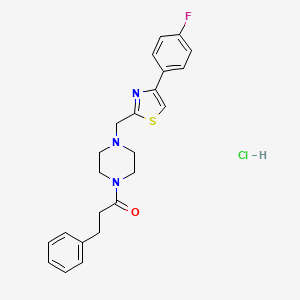

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a compound that likely exhibits biological activity given its structural similarity to various benzenesulfonamide derivatives that have been studied for their biochemical properties. Benzenesulfonamides are a class of compounds known for their potential as enzyme inhibitors, with applications in medicinal chemistry, particularly in the design of drugs targeting enzymes like carbonic anhydrases and kynurenine 3-hydroxylase .

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds typically involves the formation of an amide bond between a benzenesulfonyl chloride and an amine. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves a stepwise process that establishes the core benzenesulfonamide structure and then introduces various substituents to optimize biological activity . Similarly, the synthesis of ureido benzenesulfonamides with triazine moieties also involves stepwise nucleophilic substitution reactions . Although the specific synthesis of N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is not detailed in the provided papers, it can be inferred that a similar synthetic strategy could be employed.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can significantly influence their biological activity. For instance, the crystal structure of a related compound, N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide, shows that the morpholine ring adopts a chair conformation, and the thiophene ring is at a significant dihedral angle to the morpholine ring . This suggests that the spatial arrangement of the morpholine and thiophene rings in N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide could be crucial for its interaction with biological targets.

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. For example, benzenesulfinyl morpholine has been used as a promoter for the activation of thioglycosides in oligosaccharide synthesis . This indicates that the benzenesulfonamide moiety can be reactive under certain conditions, which could be relevant for the chemical behavior of N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the presence of flexible triazole moieties in some benzenesulfonamides has been shown to enhance their inhibitory activity against carbonic anhydrase by allowing better interaction with the enzyme's active site . The ureido benzenesulfonamides with triazine moieties also exhibit high selectivity and potency as carbonic anhydrase inhibitors, which is attributed to their specific structural features . These findings suggest that the physical and chemical properties of N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide, such as solubility, stability, and reactivity, would be key factors in its biological efficacy.

科学研究应用

药物化学

噻吩及其取代衍生物,包括所讨论的化合物,是一类非常重要的杂环化合物,在药物化学领域展现出有趣的应用 . 据报道,它们具有广泛的治疗特性,在药物化学中具有多种应用 .

抗炎特性

含有噻吩核的化合物,例如,已被发现具有抗炎特性 . 这使得它们在治疗以炎症为特征的疾病方面具有潜在的用途。

抗精神病特性

噻吩类化合物也被发现具有抗精神病特性 . 这表明它们在治疗各种精神疾病方面具有潜在的应用。

抗心律失常特性

这些化合物已被发现具有抗心律失常特性 , 这表明它们在治疗某些心脏疾病方面具有潜在的用途。

抗真菌特性

噻吩类化合物已被发现具有抗真菌特性 , 这表明它们在治疗真菌感染方面具有潜在的用途。

抗癌特性

噻吩类化合物已被发现具有抗癌特性 . 这表明它们在治疗各种类型的癌症方面具有潜在的应用。

金属配合物的合成

一种噻吩衍生的席夫碱配体被用于合成M(II)配合物 . 这些配合物表现出相当大的抗脲酶和利什曼杀伤潜力 .

抗微生物特性

噻吩类化合物已被发现具有抗微生物特性 , 这表明它们在治疗各种微生物感染方面具有潜在的用途。

作用机制

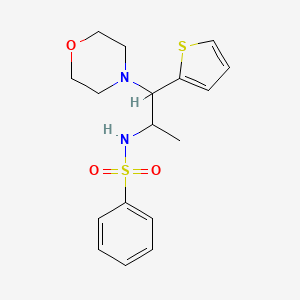

Methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor .

安全和危害

属性

IUPAC Name |

N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S2/c1-14(18-24(20,21)15-6-3-2-4-7-15)17(16-8-5-13-23-16)19-9-11-22-12-10-19/h2-8,13-14,17-18H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYYBAQGVMPUSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCOCC2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)

![N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2500489.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2500501.png)

![2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2500502.png)

![4-[(2S)-2-Aminopropyl]-N,N,3-trimethylaniline;dihydrochloride](/img/structure/B2500503.png)